molecular formula C20H11CrN2O9S2.2Na<br>C20H11CrN2Na2O9S2 B1201952 C.I. Acid blue 158 CAS No. 6370-08-7

C.I. Acid blue 158

Cat. No.: B1201952
CAS No.: 6370-08-7
M. Wt: 585.4 g/mol
InChI Key: ZQZPAFVDCIVGCR-UHFFFAOYSA-I
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acid Blue 158 involves the formation of a chromium complex with the dye molecule. The process typically requires strong acidic conditions to stabilize the 1:1 chromium complexes . The reaction conditions include the use of strong acids such as sulfuric acid to facilitate the formation of the chromium complex.

Industrial Production Methods: In industrial settings, the production of Acid Blue 158 involves the large-scale synthesis of the chromium complex dye. The process includes the preparation of the dye intermediates, followed by the complexation with chromium ions under controlled acidic conditions. The final product is then purified and dried for commercial use .

Chemical Reactions Analysis

Types of Reactions: Acid Blue 158 undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized under specific conditions, leading to changes in its chemical structure and color properties.

    Reduction: Acid Blue 158 can be reduced, resulting in the alteration of its chromophore and a shift in its absorption spectrum.

    Substitution: The dye can participate in substitution reactions, where functional groups on the dye molecule are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of reduced dye species with altered color properties .

Scientific Research Applications

Acid Blue 158 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Acid Blue 158 involves its ability to bind to specific molecular targets and pathways. The dye interacts with biomolecules such as proteins and nucleic acids, allowing researchers to visualize and track these molecules in various biological processes. The binding of Acid Blue 158 to its targets results in changes in the absorption and fluorescence properties of the dye, enabling the detection and analysis of the biomolecules .

Comparison with Similar Compounds

Acid Blue 158 is unique compared to other similar compounds due to its specific chemical structure and properties. Some similar compounds include:

  • Acid Blue 2G
  • Acid Blue No 7
  • Acid Fast Blue GGN
  • Chromium Complex Blue 2G

These compounds share similar applications in textile dyeing and biological staining but differ in their chemical structures and specific properties . Acid Blue 158 stands out due to its stability in strong acidic conditions and its versatility in various scientific and industrial applications .

Properties

IUPAC Name

disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O8S2.Cr.2Na.H2O/c23-15-10-17(32(28,29)30)12-5-1-2-6-13(12)19(15)22-21-14-9-8-11-4-3-7-16(31(25,26)27)18(11)20(14)24;;;;/h1-10,23-24H,(H,25,26,27)(H,28,29,30);;;;1H2/q;+3;2*+1;/p-5
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZPAFVDCIVGCR-UHFFFAOYSA-I
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N=NC3=C(C4=C(C=CC=C4S(=O)(=O)[O-])C=C3)[O-])[O-])S(=O)(=O)[O-].[OH-].[Na+].[Na+].[Cr+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11CrN2Na2O9S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6370-08-7
Record name Chromate(2-), hydroxy[3-(hydroxy-.kappa.O)-4-[2-[1-(hydroxy-.kappa.O)-8-sulfo-2-naphthalenyl]diazenyl-.kappa.N1]-1-naphthalenesulfonato(4-)]-, sodium (1:2), (T-4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium hydroxy[3-hydroxy-4-[(1-hydroxy-8-sulpho-2-naphthyl)azo]naphthalene-1-sulphonato(4-)]chromate(2-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.250
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACID BLUE 158
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP9T9CMP6N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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